Cas no 84759-05-7 (3,4,5-Trimethoxybenzoic Acid-d9)

3,4,5-Trimethoxybenzoic Acid-d9 is a deuterated analog of 3,4,5-trimethoxybenzoic acid, where nine hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced interference in analytical applications. The compound is particularly valuable as an internal standard for quantitative analysis, ensuring high precision in pharmacokinetic and metabolic research. Its stability and isotopic purity make it suitable for tracing and mechanistic studies in organic and medicinal chemistry. The deuterium incorporation also minimizes metabolic degradation, facilitating accurate detection in complex biological matrices. This product is synthesized under controlled conditions to meet stringent quality standards.
3,4,5-Trimethoxybenzoic Acid-d9 structure
84759-05-7 structure
Product Name:3,4,5-Trimethoxybenzoic Acid-d9
CAS No:84759-05-7
MF:C10H12O5
MW:221.254738807678
CID:989629
Update Time:2025-10-28

3,4,5-Trimethoxybenzoic Acid-d9 Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-Trimethoxybenzoic Acid-d9
    • 3,4,5-Trimethoxybenz
    • 3,4,5-tris(trideuteriomethoxy)benzoic acid
    • Eudesmic Acid-d9
    • Gallic Acid Trimethyl-d9 Ether
    • Inchi: 1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3
    • InChI Key: SJSOFNCYXJUNBT-GQALSZNTSA-N
    • SMILES: O(C1C(OC([2H])([2H])[2H])=CC(C(=O)O)=CC=1OC([2H])([2H])[2H])C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 221.12500

Experimental Properties

  • PSA: 64.99000
  • LogP: 1.41060

3,4,5-Trimethoxybenzoic Acid-d9 Pricemore >>

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3,4,5-Trimethoxybenzoic Acid-d9 Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthesis of carbon-14- and deuterium-labeled trimebutine and metabolites
Miura, Yuji; Hayashida, Kohkichi; Chishima, Susumu; Yoshikawa, Masayoshi; Takeyama, Shigeyuki, Journal of Labelled Compounds and Radiopharmaceuticals, 1988, 25(10), 1061-72

3,4,5-Trimethoxybenzoic Acid-d9 Raw materials

3,4,5-Trimethoxybenzoic Acid-d9 Preparation Products

Additional information on 3,4,5-Trimethoxybenzoic Acid-d9

Comprehensive Guide to 3,4,5-Trimethoxybenzoic Acid-d9 (CAS No. 84759-05-7): Applications, Synthesis, and Analytical Insights

3,4,5-Trimethoxybenzoic Acid-d9 (CAS No. 84759-05-7) is a deuterated derivative of the naturally occurring 3,4,5-trimethoxybenzoic acid, a compound widely studied for its role in organic synthesis and pharmaceutical research. The incorporation of nine deuterium atoms (d9) enhances its utility as a stable isotope-labeled internal standard in mass spectrometry, addressing growing demands for precision in metabolomics and drug metabolism studies. This article explores its molecular properties, synthetic pathways, and cutting-edge applications while aligning with trending topics like sustainable chemistry and personalized medicine.

The deuterated benzoic acid scaffold of 3,4,5-Trimethoxybenzoic Acid-d9 offers unique advantages in quantitative NMR and LC-MS/MS analyses, where isotopic purity (>98%) minimizes interference in tracer experiments. Researchers increasingly prioritize such labeled compounds to unravel biochemical pathways or validate bioanalytical methods, reflecting the broader shift toward high-throughput screening technologies. Notably, its stability under physiological conditions makes it invaluable for pharmacokinetic modeling, a hot topic in preclinical drug development.

Synthesis of CAS No. 84759-05-7 typically involves catalytic deuteration of the parent molecule or stepwise methoxylation-deuteration strategies. Recent advancements in green chemistry have spurred interest in solvent-free deuteration techniques, reducing environmental impact—a key concern for ESG-compliant laboratories. The compound’s three methoxy groups further enable modular derivatization, catering to structure-activity relationship (SAR) studies in fragment-based drug design.

Beyond pharmaceuticals, 3,4,5-Trimethoxybenzoic Acid-d9 finds niche applications in food authenticity testing, where isotopic labeling helps detect adulteration in plant-derived supplements. This aligns with consumer demand for transparent sourcing, as seen in searches for "deuterated biomarkers in QC" or "stable isotopes in nutraceuticals." Its role in forensic toxicology—particularly in distinguishing synthetic vs. natural compounds—also garners attention amid rising regulatory scrutiny of herbal products.

From an analytical perspective, the compound’s high mass shift (+9 Da) simplifies spectral interpretation in HRMS workflows, addressing common pain points in isobaric interference resolution. Vendors often highlight its compatibility with HILIC chromatography, a technique gaining traction for polar metabolite analysis. These features position 84759-05-7 as a versatile tool for multi-omics integration, a frontier in systems biology research.

Quality control of 3,4,5-Trimethoxybenzoic Acid-d9 demands rigorous residual solvent analysis and isotopic enrichment verification, topics frequently queried in analytical chemistry forums. Best practices recommend qNMR validation to ensure batch-to-batch reproducibility, crucial for GLP-compliant studies. Storage conditions (-20°C under inert gas) further underscore the compound’s sensitivity to proton exchange, a consideration for long-term reference material stability.

Emerging trends suggest expanding applications in PET tracer development, where deuterated analogs improve in vivo imaging half-lives. While CAS 84759-05-7 itself isn’t radioactive, its structural insights inform radiopharmaceutical design—a nexus of molecular imaging and precision oncology. Such interdisciplinary potential fuels its adoption in translational research pipelines worldwide.

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